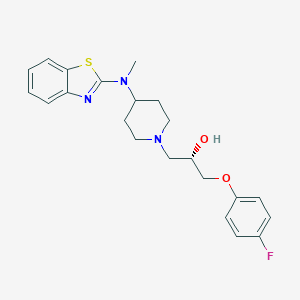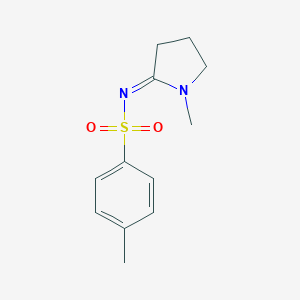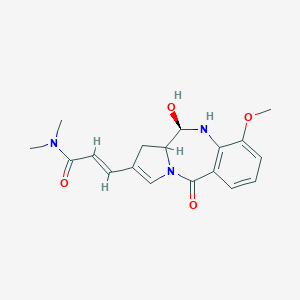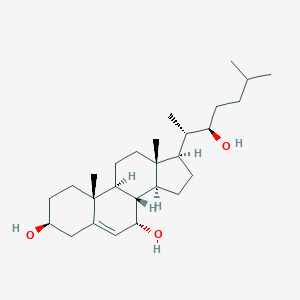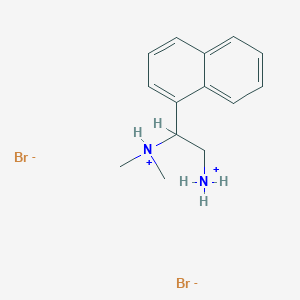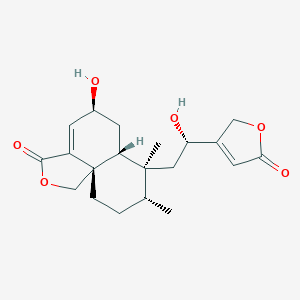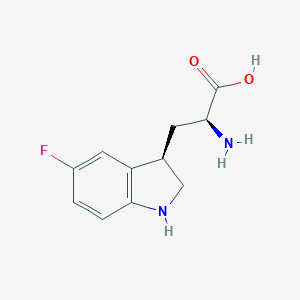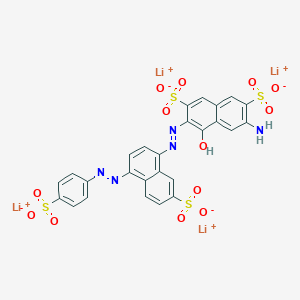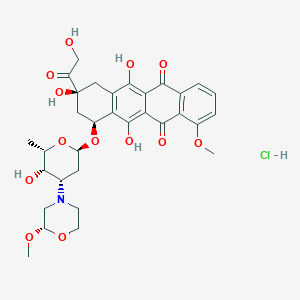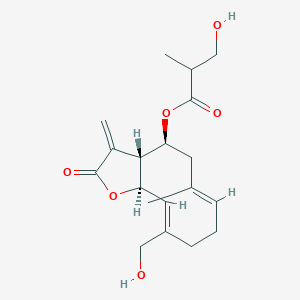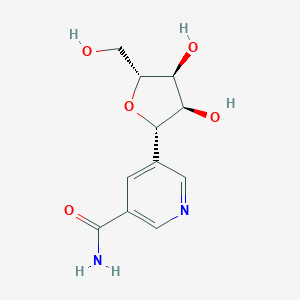
5-Ribofuranosylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ribofuranosylnicotinamide (5-RFN) is a nucleoside analog that has been widely studied for its potential use in scientific research. It is a derivative of nicotinamide, which is an essential vitamin for humans. 5-RFN has been shown to have various biochemical and physiological effects, making it a valuable tool for studying cellular processes.
Mecanismo De Acción
The mechanism of action of 5-Ribofuranosylnicotinamide is not fully understood. However, it is known to act as a precursor to nicotinamide adenine dinucleotide (NAD+), which is an essential coenzyme involved in cellular metabolism. 5-Ribofuranosylnicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide riboside kinase (NRK), and then to NAD+ by NMN adenylyltransferase (NMNAT). NAD+ is involved in various cellular processes, including energy production, DNA repair, and gene expression.
Biochemical and Physiological Effects:
5-Ribofuranosylnicotinamide has been shown to have various biochemical and physiological effects. It has been shown to increase NAD+ levels in cells, which can improve cellular metabolism and energy production. It has also been shown to activate sirtuins, which are a family of proteins involved in regulating cellular processes such as DNA repair, apoptosis, and inflammation. Additionally, 5-Ribofuranosylnicotinamide has been shown to improve mitochondrial function and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Ribofuranosylnicotinamide in lab experiments is its ability to increase NAD+ levels in cells, which can improve cellular metabolism and energy production. Another advantage is its ability to activate sirtuins, which can regulate various cellular processes. However, one limitation is that 5-Ribofuranosylnicotinamide can be toxic at high concentrations, which can affect the results of experiments. Additionally, the synthesis of 5-Ribofuranosylnicotinamide can be expensive and time-consuming, which can limit its use in some experiments.
Direcciones Futuras
There are many future directions for the use of 5-Ribofuranosylnicotinamide in scientific research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of the effects of 5-Ribofuranosylnicotinamide on aging and age-related diseases. Additionally, the use of 5-Ribofuranosylnicotinamide in combination with other compounds may have synergistic effects that could be beneficial for various diseases. Finally, the development of new delivery methods for 5-Ribofuranosylnicotinamide could improve its bioavailability and effectiveness in vivo.
Conclusion:
In conclusion, 5-Ribofuranosylnicotinamide is a valuable tool for studying cellular processes in scientific research. Its ability to increase NAD+ levels and activate sirtuins makes it a promising compound for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 5-Ribofuranosylnicotinamide involves the condensation of nicotinamide with D-ribose. The reaction is catalyzed by enzymes, and the product is purified using chromatography. The final product is a white crystalline powder that is soluble in water. The synthesis method has been optimized to produce high yields of pure 5-Ribofuranosylnicotinamide.
Aplicaciones Científicas De Investigación
5-Ribofuranosylnicotinamide has been used in various scientific research studies, including cancer research, metabolic disorders, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. In metabolic disorders, 5-Ribofuranosylnicotinamide has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative diseases, it has been shown to protect against oxidative stress and improve cognitive function.
Propiedades
Número CAS |
107325-67-7 |
|---|---|
Nombre del producto |
5-Ribofuranosylnicotinamide |
Fórmula molecular |
C23H23ClN2O3S |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O5/c12-11(17)6-1-5(2-13-3-6)10-9(16)8(15)7(4-14)18-10/h1-3,7-10,14-16H,4H2,(H2,12,17)/t7-,8-,9-,10+/m1/s1 |
Clave InChI |
UBWZUUUKBOMAPO-KYXWUPHJSA-N |
SMILES isomérico |
C1=C(C=NC=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
C1=C(C=NC=C1C(=O)N)C2C(C(C(O2)CO)O)O |
SMILES canónico |
C1=C(C=NC=C1C(=O)N)C2C(C(C(O2)CO)O)O |
Sinónimos |
5-alpha-D-ribofuranosylnicotinamide 5-beta-D-ribofuranosylnicotinamide 5-ribofuranosylnicotinamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



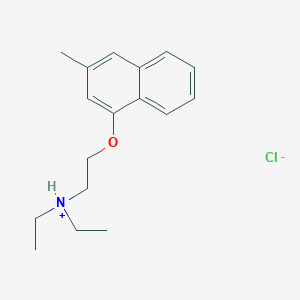
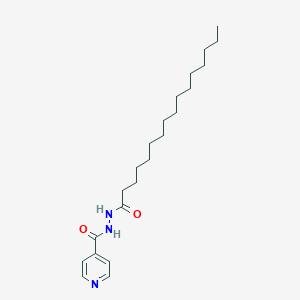
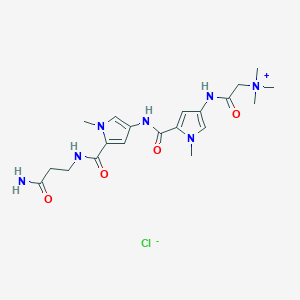
![(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B216993.png)
